molecular formula C9H22N2 B1582714 1,9-Diaminononane CAS No. 646-24-2

1,9-Diaminononane

Cat. No. B1582714
CAS RN: 646-24-2
M. Wt: 158.28 g/mol
InChI Key: SXJVFQLYZSNZBT-UHFFFAOYSA-N
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Description

1,9-Diaminononane, also known as 1,9-Nonanediamine or Nonamethylenediamine, is an organic compound with the formula NH2(CH2)9NH2 . It is used as an organic intermediate and to detect spermine and spermidine by matrix-assisted laser desorption/ionization combined with time-of-flight mass spectrometry (MALDI-TOF MS) in foods and for the identification of apoptosis-related proteins by nano-flow ultra-p .


Molecular Structure Analysis

The molecular structure of 1,9-Diaminononane is represented by the linear formula NH2(CH2)9NH2 . It has a molecular weight of 158.28 .


Physical And Chemical Properties Analysis

1,9-Diaminononane is a solid at room temperature. It has a boiling point of 258-259 °C/756 mmHg (lit.) and a melting point of 35-37 °C (lit.) .

Scientific Research Applications

Organic Synthesis Intermediate

1,9-Diaminononane: serves as a versatile organic intermediate in the synthesis of various chemical compounds. Its long carbon chain with amine groups at each end makes it a valuable building block for creating polymers, complex organic molecules, and other nitrogen-containing compounds .

MALDI-TOF MS in Food Analysis

This compound is utilized in the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the detection of polyamines like spermine and spermidine in food samples. This application is crucial for food safety and quality control, ensuring the absence of harmful levels of these compounds .

Apoptosis-Related Proteins Identification

In biomedical research, 1,9-Diaminononane is used to identify apoptosis-related proteins. This is done by treating samples with spermine and spermidine, followed by analysis using Nano-Flow Ultra-Performance Liquid Chromatography Tandem Mass-Spectrometry (UPLC-MS/MS) . This application is significant in understanding cell death mechanisms and disease pathology .

Polyamine Research

The compound plays a role in the study of polyamines, which are organic compounds that interact with DNA, RNA, and proteins. Research involving 1,9-Diaminononane can lead to insights into cellular functions, growth, and proliferation, as well as the development of new therapeutic agents .

Material Science

In material science, 1,9-Diaminononane can be used to modify surface properties of materials. Its amine groups can react with various substrates, leading to the development of new materials with improved characteristics such as increased durability, biocompatibility, or electrical conductivity .

Environmental Science

This compound may also find applications in environmental science, particularly in the removal or recovery of heavy metals from waste streams. The amine groups in 1,9-Diaminononane can chelate metal ions, aiding in the development of more efficient and eco-friendly purification processes .

Pharmaceutical Development

In the pharmaceutical industry, 1,9-Diaminononane could be used in the design and synthesis of drug molecules. Its structure allows for the creation of compounds with potential medicinal properties, contributing to the discovery of new drugs .

Catalysis

Lastly, 1,9-Diaminononane can act as a ligand in catalysis, forming complexes with metals that can catalyze various chemical reactions. This application is essential in industrial processes, where it can lead to more efficient and selective production methods .

Safety and Hazards

1,9-Diaminononane is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, not to breathe dust, vapor, mist, or gas, and not to ingest . If swallowed, immediate medical assistance is required .

properties

IUPAC Name

nonane-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJVFQLYZSNZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214849
Record name Nonamethylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Diaminononane

CAS RN

646-24-2
Record name 1,9-Nonanediamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonamethylenediamine
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Record name Nonamethylenediamine
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Record name Nonamethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of 1,9-diaminononane?

A1: 1,9-Diaminononane has the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol. Spectroscopically, it can be characterized using NMR, FT-IR, and Raman techniques.

  • NMR: [, ] 1H NMR, 13C NMR (including proton-coupled and decoupled, DEPT, and HETCOR), and 15N NMR studies have been conducted, revealing characteristic chemical shifts and coupling constants that aid in structural elucidation.
    • For instance, B3LYP density functional calculations with a 6-311++G(d,p) basis set show good agreement with experimental 1H and 13C NMR chemical shifts. []
  • FT-IR and Raman: [, ] These techniques provide valuable information about the vibrational modes of the molecule, especially when incorporated into clathrates or metal complexes.

Q2: How does 1,9-diaminononane perform in material science applications, particularly in polyurea synthesis?

A2: 1,9-Diaminononane is a crucial monomer for synthesizing aliphatic polyurea films via vapor deposition polymerization. [, ] The resulting films exhibit interesting properties like:

  • Mechanical Tenacity: The films are mechanically robust and easily detachable from substrates. []
  • Piezoelectricity: They display piezoelectric properties upon poling, with reported piezoelectric stress constant (e31) and pyroelectric constant (p3) values. [] The piezoelectric properties are attributed to the oriented urea dipoles within the polymer structure. []
  • Ferroelectricity: Ferroelectric hysteresis loops have been observed in these films. []
  • Thermal Properties: The films exhibit three distinct relaxation processes (γ, β, and α) at specific temperatures, impacting their crystallization, poling behavior, and thermal stability of piezoelectric activity. [, ]

Q3: Can 1,9-diaminononane be used to modify carbon fiber surfaces?

A3: Yes, 1,9-diaminononane can be directly immobilized on the surface of high-modulus carbon fibers through thermal reaction. [] This modification influences the interfacial adhesion in carbon fiber-epoxy composite materials:

  • Improved Adhesion: Immobilizing 1,9-diaminononane enhances the interfacial shear strength between the fiber and epoxy matrix. []
  • Control over Adhesion: The degree of adhesion can be fine-tuned by using mixtures of different amines, including 1,9-diaminononane, during the derivatization process. []

Q4: How does 1,9-diaminononane function as a ligand in coordination chemistry?

A4: 1,9-Diaminononane acts as a bridging ligand in various metal complexes due to its two terminal amine groups.

  • Bridging Mode: It commonly bridges metal centers in a μ-bridging fashion. [, , ]
  • Polymeric Structures: Its coordination often results in the formation of one-dimensional or two-dimensional polymeric metal-organic frameworks. [, , ]
  • Host-Guest Chemistry: These metal-organic frameworks, particularly those with nickelate anions, can further act as hosts for incorporating guest molecules, forming clathrates. [, , , , , ]
  • Structure-Directing Agent: The length of the 1,9-diaminononane chain influences the overall structure and dimensionality of the resulting metal-organic framework. [, ]

Q5: Are there specific examples of 1,9-diaminononane-based clathrates and their properties?

A5: Yes, several examples demonstrate the versatility of 1,9-diaminononane in forming clathrates:

  • Hofmann-Td-type clathrates: These clathrates, often with the general formula Ni(1,9-diaminononane)M'(CN)4⋅2G (M' = Cd or Hg; G = aromatic guest), exhibit intriguing host-guest interactions. [, ] The aromatic guest molecules are held within the framework through weak interactions, influencing their spectral properties. [, , ]
  • Polyiodide Inclusion Compound: 1,9-Diaminononane acts as a template cation in the formation of a layered polyiodide compound, (H3N-(CH2)9-NH3)[I3]2⋅I2. [] Here, the diamine dictates the self-assembly of polyiodide networks within the crystal structure through hydrogen bonding interactions. []

Q6: Have computational methods been employed to study 1,9-diaminononane?

A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of 1,9-diaminononane.

  • NMR Prediction: DFT calculations accurately predict the 1H and 13C NMR chemical shifts of 1,9-diaminononane, validating their use for structural characterization. [, ]
  • Molecular Modeling: Molecular modeling studies help visualize and analyze the conformation and interactions of 1,9-diaminononane within different systems, such as carbon fiber surfaces or clathrate frameworks. []
  • Biological Activity: Investigating the potential biological activity of 1,9-diaminononane, particularly its interaction with enzymes like aminopropyltransferases [] and its impact on cell growth. []

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